molecular formula C13H22O2 B13288675 4-Tert-butyl-2-propanoylcyclohexan-1-one

4-Tert-butyl-2-propanoylcyclohexan-1-one

Cat. No.: B13288675
M. Wt: 210.31 g/mol
InChI Key: UUOALHMQTJPKOY-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-propanoylcyclohexan-1-one is an organic compound with the molecular formula C13H22O2 It is a ketone derivative characterized by a cyclohexane ring substituted with a tert-butyl group and a propanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-propanoylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.

    Substitution: Alkyl halides or other electrophiles in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Reduction: 4-Tert-butyl-2-propanoylcyclohexanol.

    Oxidation: 4-Tert-butyl-2-propanoylcyclohexanoic acid.

    Substitution: Various substituted cyclohexanone derivatives depending on the electrophile used.

Scientific Research Applications

4-Tert-butyl-2-propanoylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-propanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butylcyclohexanone
  • 2-Propanoylcyclohexanone
  • 4-Tert-butyl-2-methylcyclohexanone

Uniqueness

4-Tert-butyl-2-propanoylcyclohexan-1-one is unique due to the presence of both the tert-butyl and propanoyl groups on the cyclohexane ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, differentiating it from other similar compounds.

Properties

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

4-tert-butyl-2-propanoylcyclohexan-1-one

InChI

InChI=1S/C13H22O2/c1-5-11(14)10-8-9(13(2,3)4)6-7-12(10)15/h9-10H,5-8H2,1-4H3

InChI Key

UUOALHMQTJPKOY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CC(CCC1=O)C(C)(C)C

Origin of Product

United States

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